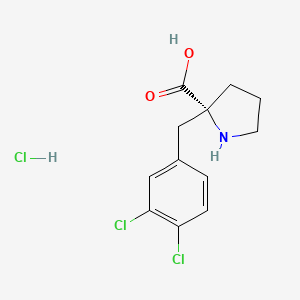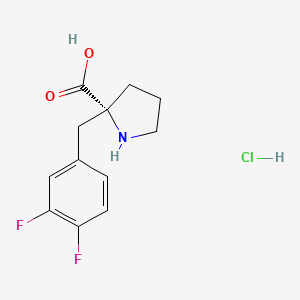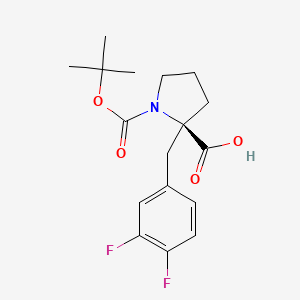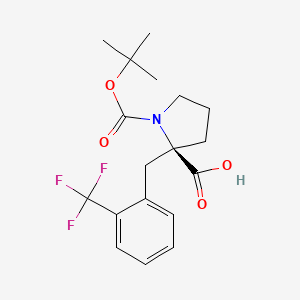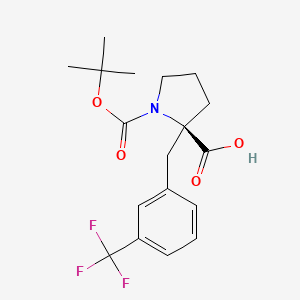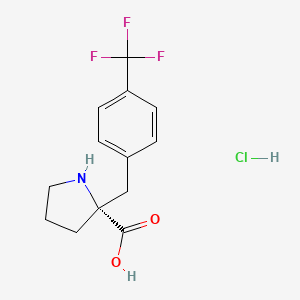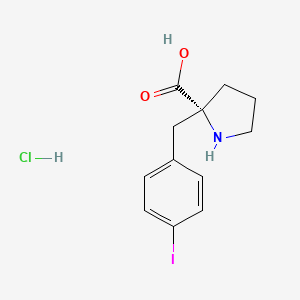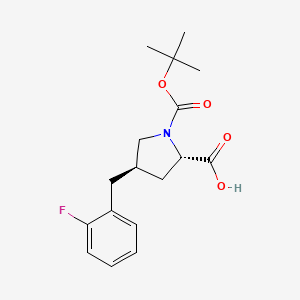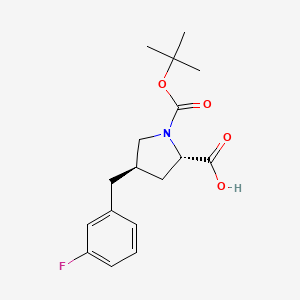![molecular formula C11H12O3 B1302991 [3-Methoxy-4-(2-Propynyloxy)phenyl]methanol CAS No. 385383-48-2](/img/structure/B1302991.png)
[3-Methoxy-4-(2-Propynyloxy)phenyl]methanol
Übersicht
Beschreibung
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a methoxy group, a propynyloxy group, and a phenylmethanol moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: It can be used to design and test new pharmacologically active compounds .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, followed by reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Propoxy derivatives
- Substitution: Substituted phenylmethanol derivatives
Wirkmechanismus
The mechanism of action of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
[3-Methoxy-4-hydroxyphenyl]methanol: Lacks the propynyloxy group, making it less reactive in certain chemical reactions.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetaldehyde: Contains an aldehyde group instead of a primary alcohol, leading to different reactivity and applications.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetic acid:
Uniqueness: The presence of both methoxy and propynyloxy groups in [3-Methoxy-4-(2-propynyloxy)phenyl]methanol makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
(3-methoxy-4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7,12H,6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRZOCPIJXDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376892 | |
| Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-48-2 | |
| Record name | 3-Methoxy-4-(2-propyn-1-yloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




